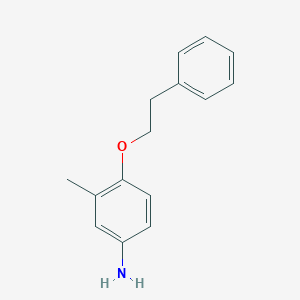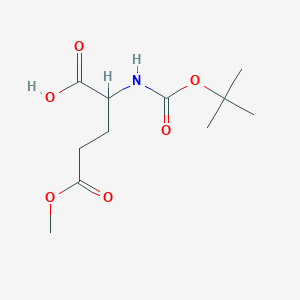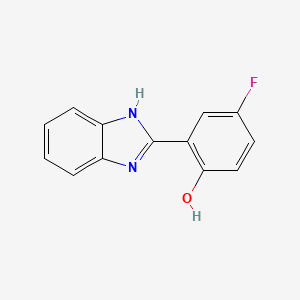
FMOC-1,2,3,4-tetrahydronorharman-3-carboxylic acid
Overview
Description
FMOC-1,2,3,4-tetrahydronorharman-3-carboxylic acid, also known as Fmoc-L-Tpi-OH, has a molecular formula of C27H22N2O4 and a molecular weight of 438.49 . It is used as a reactant involved in the synthesis of molecules for biological studies .
Molecular Structure Analysis
The molecular structure of FMOC-1,2,3,4-tetrahydronorharman-3-carboxylic acid is complex, with a heavy atom count of 33 .Chemical Reactions Analysis
FMOC-1,2,3,4-tetrahydronorharman-3-carboxylic acid is involved in the synthesis of various molecules for biological studies . It has been used in the synthesis of cytotoxic and insecticidal activities of harmine derivatives, isoquinolines, β-carbolines, and 3-deazapurines via oxidative decarboxylation .Physical And Chemical Properties Analysis
FMOC-1,2,3,4-tetrahydronorharman-3-carboxylic acid has a molecular weight of 438.5 g/mol . It has a XLogP3-AA value of 4.6, indicating its lipophilicity . It has 2 hydrogen bond donors and 4 hydrogen bond acceptors . Its rotatable bond count is 4 . The exact mass and monoisotopic mass are 438.15795719 g/mol . The topological polar surface area is 82.6 Ų .Scientific Research Applications
Peptide Chemistry and Hydrogel Formation
The FMOC group is commonly used for protecting amino acids during peptide synthesis. FMOC-1,2,3,4-tetrahydronorharman-3-carboxylic acid derivatives may find applications in peptide chemistry. Moreover, FMOC-based hydrogels have been investigated for drug delivery and tissue engineering .
Safety and Hazards
The safety information available indicates that FMOC-1,2,3,4-tetrahydronorharman-3-carboxylic acid has some hazards associated with it. The hazard statements include H302, H312, and H332 . The precautionary statements include P261, P264, P270, P271, P280, P301 + P312 + P330, P302 + P352 + P312, P304 + P340 + P312, P363, P402 + P404, and P501 .
properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22N2O4/c30-26(31)25-13-21-20-11-5-6-12-23(20)28-24(21)14-29(25)27(32)33-15-22-18-9-3-1-7-16(18)17-8-2-4-10-19(17)22/h1-12,22,25,28H,13-15H2,(H,30,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHHULIKSMJSELI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(CC2=C1C3=CC=CC=C3N2)C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
FMOC-1,2,3,4-tetrahydronorharman-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![[3-(Dimethylamino)-2-(pyrazin-2-YL)propyl]dimethylamine](/img/structure/B3082294.png)



![4'-[(10-Hydroxydecyl)oxy][1,1'-biphenyl]-4-carboxylic acid](/img/structure/B3082335.png)
![Ethyl 5-oxo-1,5-dihydroimidazo[1,2-a]pyrimidine-6-carboxylate](/img/structure/B3082352.png)


![5-Bromo-benzo[d]isothiazole-3-carboxylic acid methyl ester](/img/structure/B3082364.png)
